molecular formula C11H22N2O2 B11970156 N-cyclohexyl-N'-(2-methoxy-1-methylethyl)urea CAS No. 303092-20-8

N-cyclohexyl-N'-(2-methoxy-1-methylethyl)urea

Cat. No.: B11970156
CAS No.: 303092-20-8
M. Wt: 214.30 g/mol
InChI Key: RIXRDZWCLBREIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol It is a urea derivative, characterized by the presence of a cyclohexyl group and a 2-methoxy-1-methylethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of cyclohexylamine with isocyanates or carbamates under controlled conditions. One common method is the reaction of cyclohexylamine with 2-methoxy-1-methylethyl isocyanate in an inert solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods may vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea
  • N-cyclohexyl-N’-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)urea
  • N-cyclohexyl-N’-(2-methylcyclohexyl)urea
  • N-cyclohexyl-N’-(1-methylhexyl)urea

Uniqueness

N-cyclohexyl-N’-(2-methoxy-1-methylethyl)urea is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity.

Properties

CAS No.

303092-20-8

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methoxypropan-2-yl)urea

InChI

InChI=1S/C11H22N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14)

InChI Key

RIXRDZWCLBREIA-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)NC1CCCCC1

Origin of Product

United States

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